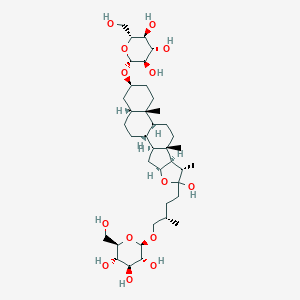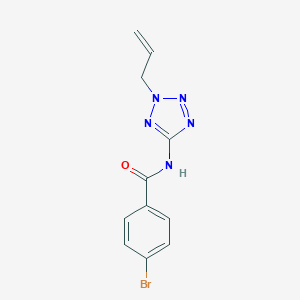
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide, also known as ATA-NAT, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a tetrazole-based compound that has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is not fully understood. However, it has been suggested that N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide exerts its effects through the inhibition of various enzymes and signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule that promotes angiogenesis.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been reported to reduce the levels of MMPs and to inhibit angiogenesis. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been shown to improve cognitive function and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is also soluble in various solvents, which makes it easy to use in various experiments. However, one of the limitations of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide.
Direcciones Futuras
There are several future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. One direction is to further investigate the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide and to identify its molecular targets. Another direction is to explore the potential use of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. Finally, the development of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide derivatives with improved pharmacological properties is another potential future direction for the research on N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide.
Conclusion:
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is a novel compound that has shown promising results in various scientific research applications. Its synthesis method is well-established, and it has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has several advantages for lab experiments, including its stability and solubility. However, its mechanism of action is not fully understood, and further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. Overall, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is a promising compound that has the potential to be used in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide involves the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with 1-naphthylamine in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide, which is then purified using column chromatography. The purity of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has shown promising results in various scientific research applications. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to have neuroprotective effects and to improve cognitive function.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide |
|---|---|
Fórmula molecular |
C15H13N5O |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
N-(2-prop-2-enyltetrazol-5-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C15H13N5O/c1-2-10-20-18-15(17-19-20)16-14(21)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,16,18,21) |
Clave InChI |
YEHONGIDERIAEM-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)




